CID 71381733
Description
This gap prevents a direct analysis of its properties.
Properties
Molecular Formula |
C19H12F3Sn |
|---|---|
Molecular Weight |
416.0 g/mol |
InChI |
InChI=1S/C19H12F3.Sn/c20-16-7-1-4-13(10-16)19(14-5-2-8-17(21)11-14)15-6-3-9-18(22)12-15;/h1-12H; |
InChI Key |
NTONUCQSZUHZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)[Sn] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 71381733 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Formation: The initial step involves the reaction of precursor molecules under controlled conditions to form the core structure of this compound.
Functionalization: Subsequent steps involve the introduction of functional groups to the core structure. This is achieved through reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactions and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
CID 71381733 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles.
Addition: Addition reactions can occur with electrophiles or nucleophiles, leading to the formation of addition products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 71381733 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the synthesis of novel compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of action of certain enzymes or receptors.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may have activity against specific diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its reactivity and stability make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of CID 71381733 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used. For example, in a biological system, it may inhibit or activate certain signaling pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Framework for Comparing CID 71381733 with Similar Compounds
While direct data on this compound are absent, the evidence provides a robust methodology for structuring comparisons of structurally or functionally analogous compounds. Below is a template for such an analysis, informed by best practices from the provided materials:
2.1. Structural Comparison
- Key Features: If this compound is a derivative of a known scaffold (e.g., oscillatoxin or colchicine-like structures), compare core functional groups, stereochemistry, and substituents. Example: Oscillatoxin derivatives differ by methyl groups or hydroxylation patterns .
- Hypothetical Table 1: Structural Features Compound (CID) Core Structure Functional Groups Molecular Formula Molecular Weight this compound Not available Unknown Unknown Unknown Oscillatoxin D (101283546) Polyketide Epoxide, ester C32H44O7 564.7 g/mol Colchicine (6167) Tropolone alkaloid Methoxy, amide C22H25NO6 399.4 g/mol
Challenges and Limitations
- Data Gaps : The absence of this compound in the provided evidence precludes a definitive comparison.
Best Practices from the Evidence :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
